molecular formula C11H16O2 B13673458 1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene

1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene

Cat. No.: B13673458
M. Wt: 180.24 g/mol
InChI Key: BJMBBKQHQAVODA-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxymethoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-(methoxymethoxy)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethoxy group. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a bromine atom instead of a benzene ring.

    Propylene glycol methyl ether: Contains a methoxy group and is used as a solvent in various applications.

Uniqueness

1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-[2-(methoxymethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C11H16O2/c1-10-5-3-4-6-11(10)7-8-13-9-12-2/h3-6H,7-9H2,1-2H3

InChI Key

BJMBBKQHQAVODA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCOCOC

Origin of Product

United States

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